A Senior Application Scientist's Guide to 2-Amino-6-bromoquinoline Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
A Senior Application Scientist's Guide to 2-Amino-6-bromoquinoline Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: 2-Amino-6-bromoquinoline hydrochloride is a pivotal heterocyclic building block in the field of medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and core applications. As a bifunctional scaffold, it features a nucleophilic amino group and a synthetically versatile bromine atom, making it an ideal starting point for the development of complex molecular architectures. We will explore its role in the synthesis of pharmaceutical intermediates, particularly for anticancer and antimalarial agents, and its utility in creating novel fluorescent probes. This document serves as a technical resource for researchers, offering detailed experimental protocols and safety guidelines to effectively harness the potential of this valuable compound.
Core Physicochemical & Structural Characteristics
2-Amino-6-bromoquinoline hydrochloride is a solid organic compound. While a specific CAS number for the hydrochloride salt is not consistently reported, the base molecule, 2-Amino-6-bromoquinoline, is registered under CAS Number 791626-58-9[1]. The hydrochloride salt is supplied by chemical vendors for research purposes. Its key properties are summarized below.
The structure incorporates a quinoline core, which is a fundamental motif in numerous biologically active compounds. The C6-bromo position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the C2-amino group offers a site for amidation, alkylation, or other nucleophilic transformations. This dual functionality is the cornerstone of its synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ · HCl | [2][3] |
| Molecular Weight | 259.53 g/mol | [2][3] |
| Appearance | Solid | [2][3] |
| MDL Number | MFCD10703346 | [2][3] |
| InChI Key | UENOKFQVCSNKMU-UHFFFAOYSA-N | [2] |
| SMILES String | NC1=NC2=C(C=C1)C=C(Br)C=C2.Cl | [2] |
Synthesis and Chemical Reactivity
The synthesis of substituted quinolines often involves multi-step sequences. While a direct synthesis for 2-Amino-6-bromoquinoline hydrochloride is not detailed in the provided literature, a logical and common approach involves the functionalization of a pre-existing quinoline core. A powerful strategy for creating functionalized quinolines begins with a readily available starting material like 6-bromoquinoline[4].
A key transformation involves the introduction of an activating group, such as a nitro group, via electrophilic aromatic substitution. The nitration of 6-bromoquinoline can yield 6-bromo-5-nitroquinoline[5][6]. This nitro-activated intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the displacement of the bromine atom[4][5][6]. Subsequent reduction of the nitro group would yield the corresponding aminoquinoline. This highlights the importance of the bromo-substituent not just as a coupling handle, but as a key player in activating the ring system for further derivatization.
The true synthetic power of 2-Amino-6-bromoquinoline lies in its capacity for orthogonal functionalization:
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The Bromine Handle (C6): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond) couplings[1][4]. This allows for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties, which is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.
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The Amino Group (C2): The 2-amino group is a versatile nucleophile. It can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems. Its presence is crucial for modulating the electronic properties of the quinoline ring and for establishing key hydrogen bonding interactions in biological targets.
Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates[5][7]. 2-Amino-6-bromoquinoline serves as a valuable intermediate in the synthesis of these complex molecules.
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Anticancer Agents: The quinoline ring is a key structural motif in many epidermal growth factor receptor (EGFR) inhibitors, which are a central focus of targeted cancer therapy[7]. The ability to functionalize both the C2 and C6 positions of 2-Amino-6-bromoquinoline allows for the systematic exploration of the chemical space around the quinoline core to optimize binding affinity and selectivity for kinase targets. Studies have shown that bromo- and nitro-substituted quinolines can exhibit significant antiproliferative and apoptotic effects against various cancer cell lines[6].
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Antimalarial Compounds: Historically, quinoline-based compounds like quinine and chloroquine have been the bedrock of antimalarial therapy. The development of new antimalarial agents is critical to combat drug resistance. 2-Amino-6-bromoquinoline provides a template for creating novel analogs with modified substitution patterns to improve efficacy and overcome resistance mechanisms[1].
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Fluorescent Probes and Dyes: The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the development of fluorescent probes[1]. By conjugating different functional groups to the C6 position via cross-coupling, researchers can fine-tune the emission and absorption wavelengths, creating sensors for ions, pH, or specific biological molecules.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-Amino-6-bromoquinoline hydrochloride with an arylboronic acid. This reaction is fundamental for creating C-C bonds and expanding molecular complexity.
Causality: The choice of a palladium catalyst, a base, and a solvent system is critical for success. The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition into the C-Br bond. The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The solvent must be capable of dissolving the reagents and facilitating the reaction at an elevated temperature.
Methodology:
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Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Amino-6-bromoquinoline hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
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Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
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Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1 v/v).
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Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-arylquinoline.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 2-Amino-6-bromoquinoline hydrochloride is essential for laboratory safety.
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Hazard Classification: The compound is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed)[2][3][8]. The GHS pictogram is GHS07 (Exclamation mark), and the signal word is "Warning"[2][3][8].
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 or NIOSH standards, chemical-resistant gloves, and a lab coat[9][10]. Work should be conducted in a well-ventilated area or a chemical fume hood[9][11].
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Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray[9][12]. Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling[9][10].
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First Aid Measures:
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If on Skin: Wash with plenty of soap and water. Remove contaminated clothing[9].
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If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support[9][10].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so[10].
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Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature[1][12].
Conclusion
2-Amino-6-bromoquinoline hydrochloride is a high-value synthetic intermediate with significant potential for drug discovery and materials science. Its bifunctional nature allows for precise and varied molecular derivatization through well-established synthetic protocols like palladium-catalyzed cross-coupling. The insights and procedures outlined in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in the pursuit of novel chemical entities with tailored biological or physical properties.
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- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
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- BenchChem. (2025, December). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis.
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